(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid

Beschreibung

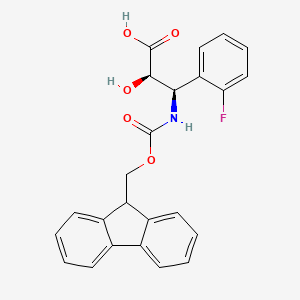

The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid is a fluorinated aromatic amino acid derivative featuring:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal via piperidine .

- 2-Fluorophenyl substituent: Introduces electron-withdrawing effects, influencing solubility and binding interactions.

- (2R,3R) stereochemistry: Critical for spatial orientation in chiral environments, such as enzyme active sites or receptor binding pockets.

This compound is primarily employed in solid-phase peptide synthesis (SPPS) and medicinal chemistry for constructing fluorinated peptide analogs with tailored bioactivity .

Eigenschaften

IUPAC Name |

(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FNO5/c25-20-12-6-5-11-18(20)21(22(27)23(28)29)26-24(30)31-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21-22,27H,13H2,(H,26,30)(H,28,29)/t21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUXZLOJQPRNKZ-FGZHOGPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4F)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=CC=C4F)[C@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654586 | |

| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217828-02-8 | |

| Record name | (2R,3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Fmoc-(2R,3R)-3-amino-3-(2-fluoro-phenyl)-2-hydroxy-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid, commonly referred to as Fmoc-bAla(2R-OH,3R-Ph(2-F))-OH, is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its complex structure includes a fluorophenyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which may influence its interaction with biological targets.

- Molecular Formula : C24H20FNO5

- Molecular Weight : 421.4 g/mol

- CAS Number : 1217828-02-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological pathways. It is hypothesized to act as an inhibitor or modulator of specific enzymes or receptors involved in cellular signaling processes.

Biological Activity

-

Anticancer Properties :

- Recent studies have indicated that compounds structurally similar to this compound exhibit cytotoxic effects on cancer cell lines. For instance, analogs have shown promise in inhibiting proliferation in breast and colon cancer cells.

- A case study demonstrated that a related compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways, suggesting a potential mechanism for its anticancer effects.

-

Enzyme Inhibition :

- The compound has been studied for its inhibitory effects on certain proteases and kinases. In vitro assays revealed that it could effectively inhibit the activity of specific serine proteases, which play crucial roles in tumor progression and metastasis.

- A detailed kinetic analysis showed that the compound exhibits competitive inhibition with a Ki value indicating strong binding affinity to the target enzyme.

Data Table: Summary of Biological Activities

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | Induces apoptosis | |

| Enzyme Inhibition | Serine Proteases | Competitive inhibition | |

| Cytotoxicity | Colon Cancer Cell Lines | Reduces cell viability |

Case Studies

-

Case Study on Anticancer Activity :

- A study published in 2024 investigated the effects of this compound on various cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analyses.

-

Mechanistic Studies :

- Further mechanistic studies highlighted the role of this compound in modulating signaling pathways associated with cancer progression. The activation of p53 and downregulation of anti-apoptotic proteins were observed, reinforcing its potential as a therapeutic agent against malignancies.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Development

The compound is primarily recognized for its role as a building block in the synthesis of peptide-based drugs. Its structure allows for the introduction of fluorinated aromatic groups, which can enhance the pharmacological properties of peptides. For instance, the incorporation of fluorine can improve metabolic stability and bioavailability .

Case Study: Anticancer Peptides

Research has demonstrated that derivatives of this compound can be utilized in the development of anticancer peptides. A study showed that modifications to the amino acid sequence using fluorinated compounds resulted in peptides with enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Biochemical Research

2.1 Enzyme Inhibition Studies

The compound has been employed in studies aimed at understanding enzyme mechanisms and developing inhibitors. Its ability to mimic natural substrates allows researchers to investigate enzyme kinetics and inhibition profiles effectively.

Case Study: Protease Inhibitors

In a study focusing on protease inhibitors, derivatives of this compound were tested against various proteases involved in disease processes. The results indicated that specific modifications to the fluorenylmethoxycarbonyl (Fmoc) group significantly influenced inhibitory activity, providing insights into enzyme-substrate interactions .

Material Science

3.1 Polymer Synthesis

The unique properties of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid have led to its application in polymer chemistry. The compound can serve as a monomer in the synthesis of functional polymers with tailored properties.

Data Table: Polymer Properties Comparison

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Polymeric Hydrogels | This compound | Biocompatibility, Controlled Release |

| Conductive Polymers | Fluorinated derivatives | Enhanced electrical conductivity |

Analytical Chemistry

4.1 Chromatographic Applications

Due to its distinct chemical structure, this compound is useful in analytical methods such as High-Performance Liquid Chromatography (HPLC). It serves as a standard for developing analytical protocols for related compounds.

Case Study: Method Development

A recent study developed an HPLC method using this compound as a standard to quantify related fluorinated amino acids in biological samples. The method demonstrated high sensitivity and specificity, indicating its potential for routine analysis in biochemical laboratories .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Aromatic Ring

Key differences in aromatic substituents significantly alter physicochemical and biological properties:

Key Observations :

- Fluorine at the ortho position (target compound) balances steric hindrance and electronic effects, whereas meta/para fluorination (e.g., 3,5-difluoro) enhances thermal stability .

- Trifluoromethyl groups () introduce greater hydrophobicity than fluorine alone, making them suitable for blood-brain barrier penetration in drug design .

Stereochemical and Functional Group Modifications

Stereochemistry and backbone functional groups dictate reactivity and compatibility in synthesis:

Key Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.